molecular formula C27H28O2SSi B14360481 Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane CAS No. 90298-15-0

Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane

Cat. No.: B14360481
CAS No.: 90298-15-0
M. Wt: 444.7 g/mol
InChI Key: QJXHJBKSIMUWKJ-UHFFFAOYSA-N
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Description

Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is a complex organic compound featuring a benzyl group, two methoxyphenyl groups, a thiophene ring, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is unique due to the presence of the dimethylsilane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

90298-15-0

Molecular Formula

C27H28O2SSi

Molecular Weight

444.7 g/mol

IUPAC Name

benzyl-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethylsilane

InChI

InChI=1S/C27H28O2SSi/c1-28-23-14-10-21(11-15-23)25-18-26(31(3,4)19-20-8-6-5-7-9-20)30-27(25)22-12-16-24(29-2)17-13-22/h5-18H,19H2,1-4H3

InChI Key

QJXHJBKSIMUWKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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